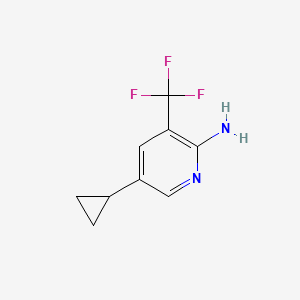

5-Cyclopropyl-3-(trifluoromethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

5-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2/c10-9(11,12)7-3-6(5-1-2-5)4-14-8(7)13/h3-5H,1-2H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZXXVFVZZHSCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(N=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling

A validated method involves palladium-catalyzed coupling of cyclopropylboronic acid with a halogenated pyridine intermediate. For example, 5-bromo-3-(trifluoromethyl)pyridin-2-amine serves as a precursor, enabling cyclopropane installation at position 5:

Procedure :

Buchwald-Hartwig Amination

Cyclization Strategies for Pyridine Ring Formation

Kröhnke Pyridine Synthesis

This one-pot method constructs the pyridine ring from α,β-unsaturated ketones and enamines. A modified approach incorporates the cyclopropyl group via a cyclopropane-containing enamine:

Representative Protocol :

-

Enamine Formation : React cyclopropanecarboxaldehyde with ammonium acetate to generate the enamine precursor.

-

Cyclization : Treat with 1,1,1-trifluoro-3-(dimethylamino)propan-2-one in acetic acid at 120°C for 6 h.

-

Workup : Neutralize with NH₄OH, extract with DCM, and purify via silica gel chromatography.

Hantzsch Dihydropyridine Oxidation

While traditionally used for 1,4-dihydropyridines, this method adapts to install trifluoromethyl groups:

-

Dihydropyridine Synthesis : Condense ethyl trifluoroacetoacetate with cyclopropanecarbaldehyde and NH₃.

-

Oxidation : Use MnO₂ in CHCl₃ to aromatize the dihydro intermediate.

Limitation : Low regiocontrol for 3-CF₃ substitution (≤40% yield).

Functional Group Interconversion (FGI) Routes

Trifluoromethylation via Halex Reaction

Experimental Optimization and Troubleshooting

Regioselectivity Challenges

The electron-withdrawing CF₃ group directs electrophiles to the 4-position, complicating 5-cyclopropyl installation. Solutions include:

Purification Techniques

-

Flash Chromatography : Essential for separating regioisomers (RediSep Rf silica, 0–100% EtOAc/hexanes).

-

Recrystallization : Heptane/EtOAC (3:1) effectively removes Pd residues.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

LRMS (ESI+) : m/z 248 [M+H]⁺ (calc’d for C₉H₈F₃N₃: 248).

Scale-Up Considerations

-

Catalyst Loading : Reduce Pd(PPh₃)₄ to 2 mol% for >100 g batches.

-

Solvent Recovery : Distill dioxane/H₂O mixtures for reuse (≥90% recovery).

-

Safety : Cyclopropane derivatives require inert atmosphere handling due to strain-induced reactivity.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Suzuki Coupling | 72 | 98 | Excellent |

| Kröhnke Cyclization | 60 | 95 | Moderate |

| Halex Trifluoromethylation | 55 | 90 | Poor |

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-3-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or chromium(VI) oxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst may be employed.

Substitution: Nucleophilic substitution reactions can be facilitated using suitable nucleophiles and leaving groups.

Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Drug Development

5-Cyclopropyl-3-(trifluoromethyl)pyridin-2-amine is being explored as a lead compound for drug development, particularly targeting diseases such as cancer and neurological disorders. The trifluoromethyl group is known to improve the lipophilicity and metabolic stability of compounds, making it an attractive candidate for medicinal chemistry.

Key Points:

- Enhanced Binding Affinity: The trifluoromethyl group can enhance binding affinity to biological targets, which is crucial for the efficacy of pharmacological agents.

- Potential Targets: Research indicates that this compound may interact with enzymes or receptors involved in critical biological pathways, potentially serving as an inhibitor in inflammatory or cancerous processes.

Structure-Activity Relationships (SAR)

Studies on the structure-activity relationships of similar compounds have shown that the inclusion of trifluoromethyl groups can significantly increase potency against specific biological targets. For instance, modifications to the pyridine ring can lead to improved interactions with receptors involved in serotonin uptake and other metabolic processes .

Agricultural Applications

This compound also shows promise in agricultural chemistry as a potential pesticide or herbicide. Its unique chemical properties may allow it to serve as an effective agent against certain pests or diseases affecting crops.

Key Points:

- Biological Activity: The compound's ability to interact with biological systems can be leveraged for developing agrochemicals that enhance crop protection while minimizing environmental impact.

- Research Directions: Ongoing studies aim to evaluate its efficacy and safety in agricultural applications, which could lead to innovative solutions for pest management.

Several studies have investigated the pharmacological potential of compounds similar to this compound:

Binding Affinity Studies

Research has demonstrated that compounds containing trifluoromethyl groups exhibit enhanced binding affinities for various biological targets, such as the 5-hydroxytryptamine (5-HT) receptor, which plays a role in mood regulation and other physiological processes .

In Vivo Efficacy

In vivo studies have shown that analogs of this compound can exhibit significant reductions in disease markers when tested in animal models, indicating potential therapeutic effects against conditions like inflammation and cancer .

Mechanism of Action

The mechanism by which 5-Cyclopropyl-3-(trifluoromethyl)pyridin-2-amine exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

- The thiadiazole-containing analog (from ) replaces the pyridine’s amine with a thiadiazol-5-amine group, likely altering electronic properties and binding affinity. Its lower synthetic yield (19%) compared to the parent compound suggests greater synthetic complexity .

- The pyrimidine derivative () replaces the pyridine core with a pyrimidine ring, introducing an additional nitrogen atom. This change may enhance π-π stacking interactions in biological targets but reduces molecular symmetry .

Pyrazole Derivatives with Trifluoromethyl and Cyclopropyl Groups

Key Observations :

- Pyrazole-based analogs (e.g., G.5.7) are larger and more complex, with piperidine and tetralin moieties. These structural features are associated with oxysterol-binding protein inhibition, highlighting the role of the trifluoromethyl group in agrochemical applications .

- The simpler pyrazole derivative () shares the 5-cyclopropyl-3-CF₃ motif but lacks the pyridine ring. Its lower molecular weight (220.20 g/mol) compared to the pyridine parent compound may improve membrane permeability .

Trifluoromethyl-Substituted Pyridines with Varied Functional Groups

Key Observations :

- The trimethylsilyl ethynyl analog () introduces a hydrophobic silicon-containing group, which may enhance blood-brain barrier penetration but complicates synthetic scalability .

Biological Activity

5-Cyclopropyl-3-(trifluoromethyl)pyridin-2-amine is a heterocyclic organic compound featuring a pyridine ring with a cyclopropyl and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development targeting various diseases. This article explores the biological activity of this compound, emphasizing its pharmacological properties, synthesis, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is CHFN. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity. The nitrogen atom in the pyridine ring contributes to its interactions with biological targets, making it a valuable scaffold for drug design.

Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency due to their favorable interactions with biological targets. Specifically, this compound has been studied for its potential as an inhibitor of various enzymes and receptors involved in critical pathways such as inflammation and cancer progression .

The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in metabolic processes or signaling pathways, potentially affecting cellular proliferation and apoptosis.

- Receptor Binding : Interaction studies have shown that this compound can bind to certain receptors, influencing downstream signaling cascades involved in disease processes.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Substitution Reactions : Utilizing cyclopropyl halides in the presence of suitable bases to facilitate substitution on the pyridine ring.

- Functional Group Modifications : Post-synthesis modifications may be performed to optimize the biological activity and selectivity of the compound.

Structure-Activity Relationship (SAR)

The SAR studies on this compound reveal that variations in substituents can significantly impact its biological properties. For instance, different alkyl groups can alter lipophilicity, solubility, and binding affinity. Below is a comparative table highlighting some related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Cyclobutyl-3-(trifluoromethyl)pyridin-2-amine | Cyclobutyl instead of cyclopropyl | Potentially different binding characteristics |

| 5-Methyl-3-(trifluoromethyl)pyridin-2-amine | Methyl group instead of cyclopropyl | May exhibit different metabolic stability |

| 5-Ethyl-3-(trifluoromethyl)pyridin-2-amine | Ethyl group substitution | Altered lipophilicity and solubility properties |

Case Studies and Research Findings

Recent studies have provided insights into the pharmacological potential of this compound:

- Inhibition Studies : Research has demonstrated that this compound exhibits significant inhibitory effects on specific enzymes related to cancer metabolism .

- Cellular Assays : In vitro assays have shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology .

- Pharmacokinetics : The incorporation of the trifluoromethyl group has been linked to improved bioavailability and selectivity in drug formulations, enhancing therapeutic efficacy while minimizing side effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine, and how do yields vary under different conditions?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, Haga et al. (1984) reported a route starting from 3-chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-26-1) , where cyclopropyl groups are introduced using cyclopropane derivatives under palladium catalysis. Yields range from ~85% under optimized conditions (e.g., inert atmosphere, 60–80°C) but drop to ~50% with sterically hindered substrates . Characterization via -NMR and mass spectrometry (e.g., ESI-MS) is critical for confirming purity .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Tan et al. (2007) resolved the crystal structure of the related compound 3-chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-26-1), revealing a planar pyridine ring with intermolecular N–H⋯N hydrogen bonds (2.89 Å) and Cl⋯Cl interactions (3.278 Å) . For variants lacking crystallinity, -NMR can confirm trifluoromethyl group orientation, while IR spectroscopy identifies amine N–H stretches (~3350 cm) .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

- Methodological Answer : The compound has a predicted density of 1.368 g/cm and logP ~2.57, indicating moderate hydrophobicity . The trifluoromethyl group enhances metabolic stability but reduces solubility in polar solvents. Storage under inert atmospheres at room temperature is recommended to prevent amine oxidation . Melting points for analogs (e.g., 70–72°C for 2-amino-3-(trifluoromethyl)pyridine) suggest similar thermal behavior .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The cyclopropyl ring’s strain (94 kcal/mol) increases susceptibility to ring-opening under strong electrophilic conditions. For Suzuki-Miyaura couplings, Pd(PPh) catalyzes cross-coupling with aryl boronic acids at 80°C, but competing β-hydride elimination may occur if steric bulk is present . Computational studies (DFT) can model transition states to predict regioselectivity, as demonstrated for similar pyridine derivatives .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected -NMR splitting patterns)?

- Methodological Answer : Anomalies may arise from dynamic effects like restricted rotation of the trifluoromethyl group. Variable-temperature NMR (VT-NMR) experiments between 25°C and −40°C can decouple splitting caused by conformational exchange . For ESI-MS discrepancies (e.g., adduct formation), high-resolution mass spectrometry (HRMS) with electrospray ionization in positive/negative modes clarifies molecular ion peaks .

Q. How can computational methods predict the compound’s pharmacokinetic (PK) profile?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability. ADMET predictors (e.g., SwissADME) estimate blood-brain barrier permeability (e.g., TPSA ~38.9 Å suggests low CNS penetration) . For solubility, COSMO-RS calculations correlate with experimental logD values .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Racemization of the cyclopropyl group can occur under basic conditions. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., Ru-BINAP complexes) mitigates this. Process optimization via Design of Experiments (DoE) identifies critical parameters (e.g., pH, temperature) affecting yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.